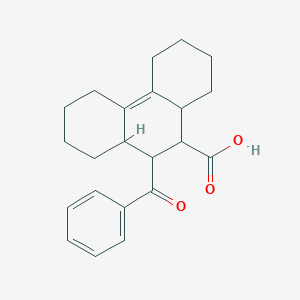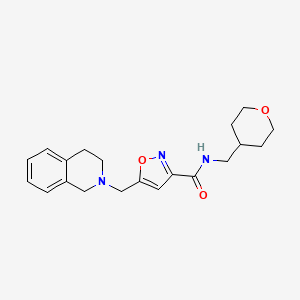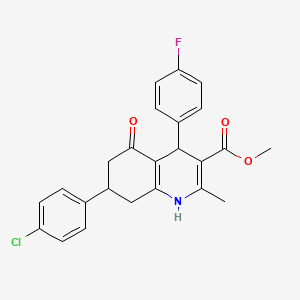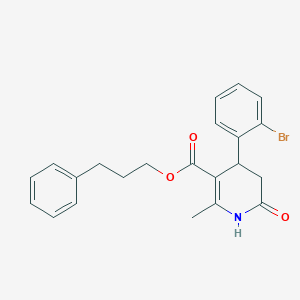
diethyl (1,1-dimethyl-2-oxopropyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1,1-dimethyl-2-oxopropyl)malonate, also known as ethyl 2-(1,1-dimethyl-2-oxopropyl)malonate, is a chemical compound that belongs to the class of malonate esters. It has been widely used in scientific research due to its unique properties and versatile applications.
Mécanisme D'action
Didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate is a malonate ester, which means that it contains two carbonyl groups that can undergo various reactions. The mechanism of action of didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate depends on the specific reaction it undergoes. For example, it can undergo nucleophilic addition, condensation, and decarboxylation reactions to yield various products.
Biochemical and Physiological Effects
Didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it can act as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that it may have potential applications in the treatment of Alzheimer's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate has several advantages for lab experiments. It is readily available, easy to handle, and has a high yield of synthesis. It is also a versatile compound that can be used in a wide range of reactions. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the use of didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate in scientific research. One potential area of application is in the synthesis of chiral compounds, where it can be used as a starting material for the preparation of enantiopure compounds. Another area of application is in the development of new drugs, where it can be used as a template for the design of novel compounds with improved pharmacological properties. Additionally, further studies are needed to explore the potential biochemical and physiological effects of didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate, as well as its potential applications in other areas of research, such as materials science and catalysis.
Conclusion
In conclusion, didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate is a versatile and useful compound that has been widely used in scientific research. Its unique properties and versatile applications make it a valuable tool for the synthesis of various organic compounds and the development of new drugs. While further studies are needed to explore its potential biochemical and physiological effects, didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate has already shown great promise in a wide range of applications.
Méthodes De Synthèse
The synthesis of didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate involves the reaction between didiethyl (1,1-dimethyl-2-oxopropyl)malonate malonate and 2-butanone in the presence of a base catalyst such as sodium ethoxide. The reaction proceeds through a Michael addition followed by a decarboxylation step to yield the desired product. The yield of this synthesis method is generally high, and the purity of the product can be easily obtained through simple purification techniques.
Applications De Recherche Scientifique
Didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate has been widely used in scientific research due to its unique properties and versatile applications. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a starting material for the synthesis of chiral compounds and as a reagent for the preparation of enantiopure compounds.
Propriétés
IUPAC Name |
diethyl 2-(2-methyl-3-oxobutan-2-yl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-6-16-10(14)9(11(15)17-7-2)12(4,5)8(3)13/h9H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRSTUFHFZELCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C(C)(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,3-dimethyl-2-carbethoxylevulinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(2-chlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5215609.png)
![3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5215623.png)
![N~2~-benzyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215630.png)





![2-(diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5215667.png)
![4-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5215669.png)
![5,7-dimethoxy-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B5215675.png)
![5-chloro-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5215678.png)
